

Srpin340: Application Notes and Protocols for In Vitro Research

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Compound of Interest

Compound Name: *Srpin340*

Cat. No.: *B1681104*

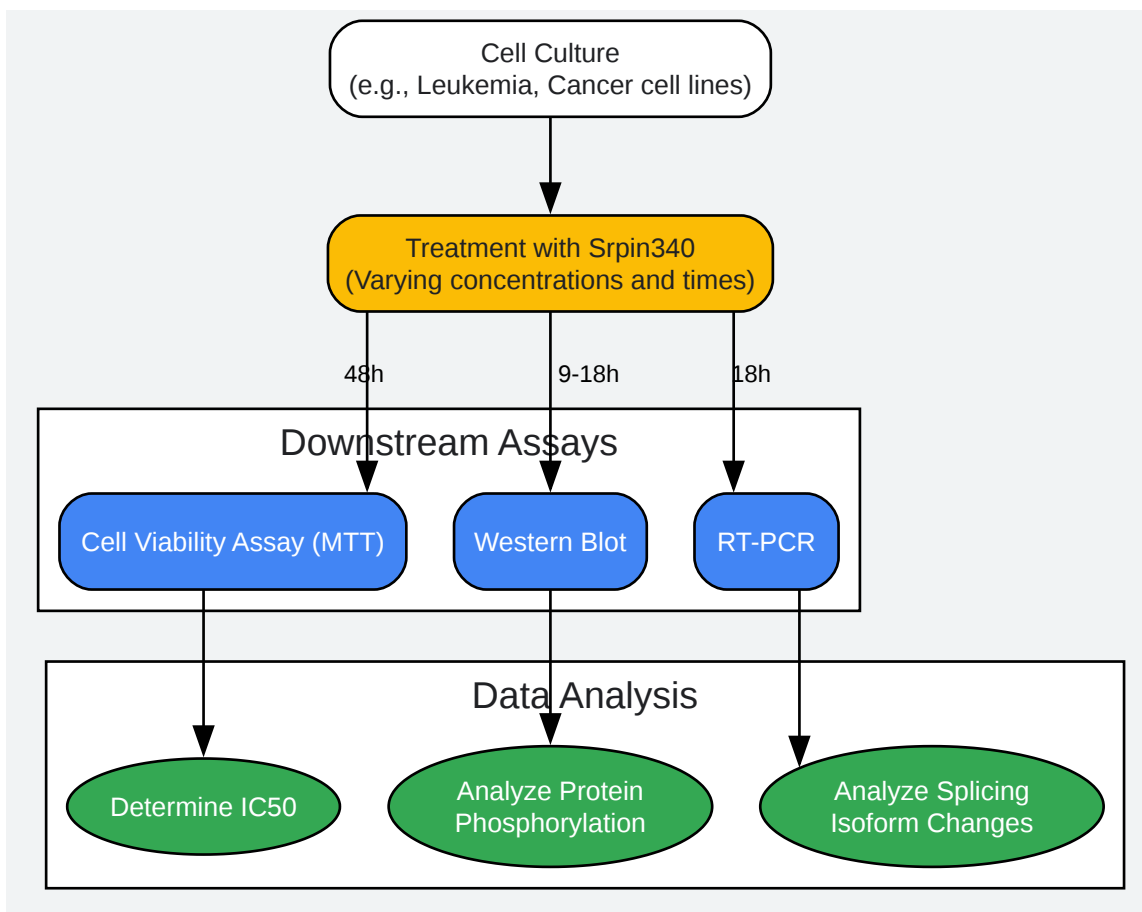
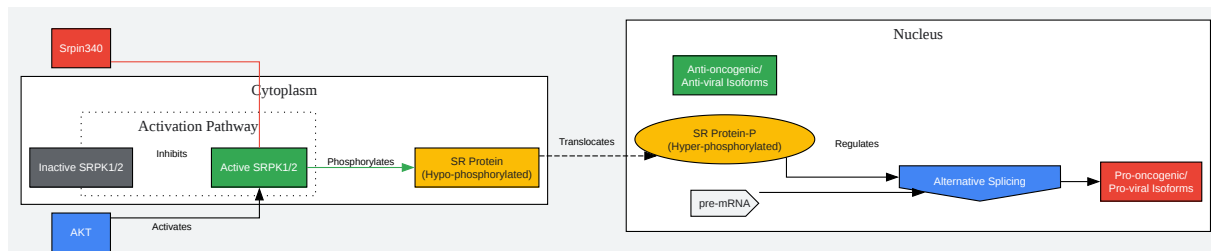
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Abstract

Srpin340 is a potent and selective, ATP-competitive inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs), primarily targeting SRPK1 and SRPK2.[1][2] These kinases play a crucial role in the phosphorylation of Serine/Arginine-rich (SR) proteins, which are key regulators of pre-mRNA splicing.[3][4] Dysregulation of SRPK activity is implicated in various diseases, including cancer, viral infections, and neovascular disorders.[3][5] **Srpin340** exerts its effects by preventing the phosphorylation of SR proteins, leading to alterations in alternative splicing of downstream targets, thereby impacting processes such as cell viability, apoptosis, and viral replication.[3][6][7] These application notes provide detailed protocols for in vitro studies using **Srpin340** to investigate its effects on cell signaling, viability, and gene expression.

Mechanism of Action

Srpin340 selectively inhibits SRPK1 and SRPK2, which are responsible for phosphorylating the RS (arginine/serine-rich) domains of SR splicing factors.[3] This phosphorylation is critical for the nuclear import of SR proteins and their subsequent participation in spliceosome assembly.[4] By inhibiting SRPK1/2, **Srpin340** causes the hypo-phosphorylation of SR proteins, leading to their cytoplasmic accumulation and preventing them from regulating splicing events in the nucleus.[4][6] This disruption of normal splicing can alter the balance of protein isoforms, for example, by shifting the production of Vascular Endothelial Growth Factor (VEGF) from pro-angiogenic to anti-angiogenic isoforms or by inducing pro-apoptotic isoforms of genes like FAS.[7] This mechanism makes **Srpin340** a valuable tool for studying the role of splicing in disease and as a potential therapeutic agent.[2]



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